3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Physicochemical profiling Drug design Lead optimization

Generic substitution of pyrazole-hydrazide analogs is unjustified without head-to-head data due to profound logP and H-bonding differences from simple structural changes like 4-chloro omission. This compound delivers the exact substitution pattern (4-chloro, 5-cyclopropyl, 3-trifluoromethyl) required for structure-property relationship studies or fluorinated heterocycle synthesis. - **Specificity**: Retains the 4-chloro substituent-absent in CAS 1001518-97-3-altering lipophilicity and permeability profiles. - **Utility**: Hydrazide and trifluoromethyl groups enable derivatization into complex heterocycles. - **Supply**: Commercial availability at ≥95% purity for analytical method development or as a research intermediate.

Molecular Formula C10H12ClF3N4O
Molecular Weight 296.68
CAS No. 1001518-98-4
Cat. No. B2732452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide
CAS1001518-98-4
Molecular FormulaC10H12ClF3N4O
Molecular Weight296.68
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2CCC(=O)NN)C(F)(F)F)Cl
InChIInChI=1S/C10H12ClF3N4O/c11-7-8(5-1-2-5)18(4-3-6(19)16-15)17-9(7)10(12,13)14/h5H,1-4,15H2,(H,16,19)
InChIKeyXRLMMTQZGCJEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Identity and Procurement Overview


3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (CAS 1001518-98-4) is a synthetic pyrazole-hydrazide derivative with the molecular formula C₁₀H₁₂ClF₃N₄O and a molecular weight of 296.68 g·mol⁻¹. It is classified by certain vendors as a trifluoromethylation agent . The compound is commercially available from multiple suppliers at purities generally ≥95%, with catalog listings indicating its utility as a research chemical . Despite its availability, a systematic review of the primary literature, patent databases, and authoritative bioactivity resources reveals a critical data gap: no quantitative, comparator-based evidence demonstrating scientifically or industrially meaningful differentiation from its closest structural analogs was identified .

Purity ≥95% from multiple suppliers; supports general synthetic research procurement.
Classified as trifluoromethylation agent by a vendor; functional category assigned, but no published yield or substrate scope data.
No known bioactivity recorded in ZINC20 or ChEMBL; intended as a research chemical for exploratory studies.

Why Generic Substitution Is Not Supported


Even modest structural modifications on the pyrazole scaffold—such as omission of the 4-chloro substituent, replacement of cyclopropyl with methyl or hydrogen, or variation in the hydrazide side-chain length—can profoundly alter physicochemical properties (e.g., logP, H-bond donor/acceptor counts), reactivity profiles, and potential bioactivity. Without quantitative head-to-head data, it cannot be assumed that analogs such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide (CAS 1001518-97-3, lacking the 4-chloro) or 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide (CAS 1005650-83-8, branched side chain) will perform equivalently in any given application . Generic substitution based solely on structural similarity is therefore unjustified pending targeted comparative studies .

4-Chloro substituent removal (des-chloro analog CAS 1001518-97-3) reduces lipophilicity and alters hydrogen-bond profile; no comparative data support equivalent performance.

Branched side-chain analog (CAS 1005650-83-8) differs in hydrazide spacer length; solubility and reactivity shifts cannot be assumed without head-to-head studies.

Generic substitution based solely on pyrazole scaffold similarity is unjustified: physicochemical and reactivity differences may be significant, requiring de novo experimental validation.

Quantitative Differentiation Evidence Guide


Physicochemical Comparison with Des-Chloro Analog

No direct head-to-head biological or functional assay data pitting the target compound against any named comparator were identified in the public domain. As a fallback, computational descriptors from the ZINC20 database were compared with those of the closest commercially available analog lacking the 4-chloro substituent (CAS 1001518-97-3). The target compound (CAS 1001518-98-4) possesses a calculated logP of 2.455, 5 H-bond acceptors, 1 H-bond donor, and a topological polar surface area (tPSA) of 51 Ų . By contrast, the des-chloro analog (CAS 1001518-97-3) exhibits a lower logP of approximately 2.0, 4 H-bond acceptors, 2 H-bond donors, and a tPSA of 55 Ų, reflecting the impact of chlorine substitution on lipophilicity and hydrogen-bonding capacity . These differences may translate into divergent membrane permeability, solubility, and target-binding behavior, but no empirical validation exists.

Physicochemical Comparison
Context-dependent
Target: logP 2.455, HBA 5, HBD 1, tPSA 51 Ų
Des-Cl analog: logP ~2.0, HBA 4, HBD 2, tPSA 55 Ų
ΔlogP +0.455, ΔHBA +1, ΔHBD −1, ΔtPSA −4 Ų
Computed differences suggest altered lipophilicity and hydrogen bonding; no empirical validation available.
ZINC20 in silico data; no biological or functional assay data.
Physicochemical profiling Drug design Lead optimization

Trifluoromethylation Agent Classification

The target compound is explicitly cataloged under 'Trifluoromethylation Agents' by a specialized organo-fluorine chemical supplier, whereas structurally related pyrazole-hydrazides such as CAS 1001518-97-3 and CAS 1005650-83-8 are listed without this specific functional categorization . This vendor-imposed classification implies that the compound has been utilized or is intended for use as a reagent for introducing the trifluoromethyl group into other molecular scaffolds. However, no published yield data, substrate scope, or comparative efficiency metrics versus established trifluoromethylation reagents (e.g., Umemoto's reagent, Togni reagent) are publicly available.

Functional Classification
Data to verify
Vendor catalog lists as “Trifluoromethylation Agent”; related pyrazole-hydrazides lack this tag.
Implies potential synthetic utility; no comparative yield or substrate scope data available.
Supplier classification only; independent validation missing.
Trifluoromethylation Synthetic methodology Fluorine chemistry

Scientifically Justified Application Scenarios


Fluorinated Building Block in Exploratory Synthesis

The compound may serve as a starting material or intermediate in the synthesis of more complex fluorinated heterocycles, leveraging the trifluoromethyl and hydrazide functionalities for further derivatization . Procurement is justified only when the specific substitution pattern (4-chloro, 5-cyclopropyl, 3-CF₃) is required for the target molecule; otherwise, cheaper or more readily available analogs may suffice.

Physicochemical Probing in Drug Discovery

The distinct logP and hydrogen-bonding profile relative to des-chloro analogs may be exploited in structure-property relationship studies aimed at fine-tuning lipophilicity and permeability. However, the absence of biological activity data means that any such use must be accompanied by ad hoc in vitro profiling to establish relevance.

Analytical Reference Standard for Method Development

Given its commercial availability at ≥95% purity, the compound could be employed as an analytical reference standard for method development (e.g., HPLC, LC-MS) in studies tracking pyrazole-hydrazide derivatives. Its procurement value in this context depends entirely on the specific analytical requirements of the user.

Application
Selection Property
Validation Focus
Fluorinated building block in exploratory synthesis
Specific substitution pattern (4-Cl, 5-cyclopropyl, 3-CF₃)
Synthetic feasibility and cost-benefit vs. simpler analogs
Physicochemical probing in drug discovery
Distinct logP/H-bond profile relative to des-chloro analog
Ad hoc in vitro profiling to establish biological relevance
Analytical reference standard for method development
≥95% purity, commercial availability
Method validation and analytical specificity for pyrazole-hydrazides
Quote Request

Request a Quote for 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.